Amoxicilloic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O6S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
InChI Key |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Synonyms |
amoxicilloic acid |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies of Amoxicilloic Acid and Its Analogs
Strategies for De Novo Synthesis of Amoxicilloic Acid
While the term "de novo synthesis" typically refers to building complex molecules from simple precursors, in the context of this compound, it primarily pertains to the controlled chemical transformations that lead to its formation, often starting from the parent compound, amoxicillin (B794). Direct synthesis from elemental or very basic organic building blocks is not the standard approach described in the literature for this compound itself. Instead, the focus is on the controlled hydrolysis and subsequent modifications of amoxicillin.
Precursor Selection and Chemical Transformations
The principal precursor for this compound is amoxicillin. The key chemical transformation involves the opening of the strained four-membered β-lactam ring within the amoxicillin molecule. This hydrolysis reaction cleaves the amide bond in the β-lactam ring, resulting in the formation of this compound, which is a thiazolidine (B150603) monocarboxylic acid derivative researchgate.netmdpi.comresearchgate.net.
Amoxicillin itself is synthesized from precursors like 6-aminopenicillanic acid (6-APA) and appropriate side chains through chemical or enzymatic methods google.comgoogle.comusp-pqm.orgnih.gov. However, this compound is not typically synthesized from these precursors in a de novo manner. Instead, it is generated as a product of amoxicillin's degradation or through controlled hydrolysis for specific applications. The transformation can also lead to other degradation products, such as amoxicillin penilloic acid and amoxicillin diketopiperazine, depending on the reaction conditions mdpi.comresearchgate.netnih.gov.
Optimization of Reaction Conditions for Yield and Purity
The preparation of this compound, particularly for use as analytical standards, requires careful control over reaction conditions to optimize yield and purity. Key parameters influencing the hydrolysis of amoxicillin to this compound include:
pH: Amoxicillin is highly susceptible to hydrolysis in acidic conditions, with rapid degradation occurring below pH 2, leading to the formation of this compound researchgate.net. Hydrolysis also proceeds at neutral and alkaline pH values, though the rate and product profile can vary researchgate.netnih.gov. For instance, studies have shown that amoxicillin undergoes hydrolysis at pH 3, 7, and 11, with the pattern of transformation products being pH-dependent researchgate.net.
Temperature: Elevated temperatures generally accelerate the hydrolysis process, leading to faster formation of this compound and other degradation products globalresearchonline.net.
Presence of Ions: Certain ions, such as phosphate (B84403), magnesium (Mg²⁺), and calcium (Ca²⁺), can influence the rate and pathways of amoxicillin degradation, potentially acting as chelating agents or catalysts usp-pqm.orgnih.gov.
Optimization efforts often focus on achieving a high conversion of amoxicillin to this compound while minimizing the formation of unwanted by-products, which is critical for obtaining pure material for analytical standards.
Synthesis of Reference Standards and Impurities
This compound and its related forms are synthesized and utilized as crucial reference standards in pharmaceutical analysis and quality control.
Preparation of this compound for Analytical Standard Applications
Pure this compound is prepared for use as an analytical standard to support the development and validation of methods for detecting and quantifying amoxicillin and its degradation products ulisboa.ptmdpi.com. These standards are essential for ensuring the quality and safety of pharmaceutical formulations.
The preparation typically involves the controlled hydrolysis of amoxicillin under specific pH and temperature conditions, followed by isolation and purification of the resulting this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are employed for the identification, quantification, and purity assessment of these standards ulisboa.ptmdpi.com. Purity is often confirmed through elemental analysis, Infrared (IR) spectroscopy, and LC-MS analysis mdpi.com. Commercially available standards ensure consistency and reliability in analytical testing ulisboa.ptmdpi.comveeprho.comsimsonpharma.com.
Synthesis of Diastereomeric and Epimeric Forms for Structural Elucidation
This compound can exist in various stereoisomeric forms, including diastereomers and epimers. The synthesis or isolation of these specific forms is vital for detailed structural elucidation and for establishing comprehensive analytical reference profiles. For instance, "this compound Dimer (Mixture of Diastereomers)" is a recognized reference standard used in analytical method development and quality control, particularly in the manufacturing of amoxicillin veeprho.comsimsonpharma.comveeprho.com.
Epimerization, a process where one stereocenter in a molecule is inverted, can occur in penicilloic acids (related to this compound) at the 5-position across a broad pH range researchgate.net. The availability of these specific stereoisomers, often as mixtures, allows researchers to characterize the full impurity profile of amoxicillin and to develop analytical methods capable of separating and quantifying these closely related compounds.
Isotopic Labeling Approaches for Mechanistic Studies
Isotopic labeling is a powerful technique used in pharmaceutical research to elucidate complex reaction mechanisms, metabolic pathways, and degradation processes at a molecular level musechem.comnih.govnih.gov. By incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H), researchers can trace the fate of a molecule through chemical reactions or biological systems.
While the provided literature extensively discusses the general utility of isotopic labeling for mechanistic studies in various chemical and biological contexts musechem.comnih.govnih.govmdpi.comresearchgate.net, specific documented examples of synthesizing isotopically labeled this compound for tracing its own formation or degradation pathways are not detailed within these snippets. However, the principle remains applicable. For instance, synthesizing this compound with a ¹³C-labeled carboxyl group or a ²H-labeled phenyl ring would allow researchers to follow the carbon skeleton or specific atoms during hydrolysis, condensation, or other transformations. Such labeled compounds would enable precise tracking using techniques like mass spectrometry or NMR spectroscopy, providing detailed insights into the kinetics and mechanisms of this compound formation and its subsequent reactions.
Table 1: Key Hydrolysis Conditions and Products of Amoxicillin Leading to this compound
| Condition/Parameter | Observed Transformation | Primary Product(s) | Notes |
| Acidic pH (< 2) | Hydrolysis of β-lactam ring | This compound | Rapid hydrolysis; leads to a reduction in microbial activity. |
| Neutral to Slightly Acidic pH (e.g., pH 3) | Hydrolysis, potential condensation | This compound, Amoxicillin penicilloic acid, Amoxicillin diketopiperazine | Formation of various degradation products (DPs) is observed. |
| Neutral to Slightly Alkaline pH (e.g., pH 7-8) | Hydrolysis, potential condensation | This compound, Amoxicillin penicilloic acid, Amoxicillin penilloic acid, Amoxicillin diketopiperazine | The pattern of transformation products (TPs) is pH-dependent. |
| Presence of bivalent ions (Mg²⁺, Ca²⁺) at pH 7 | Hydrolysis, potential chelation effects | This compound and other DPs | Ions can act as chelating agents, potentially influencing degradation pathways. |
| Elevated Temperature (e.g., 50-75°C) | Accelerated hydrolysis and condensation | This compound and other DPs | Higher temperatures generally promote faster degradation reactions. |
Formation Pathways and Degradation Kinetics of Amoxicilloic Acid
Hydrolytic Degradation Mechanisms of Amoxicillin (B794) Leading to Amoxicilloic Acid
Amoxicillin undergoes hydrolysis via both acid- and base-catalyzed mechanisms, as well as at neutral pH. The rate and specific products formed are highly dependent on the environmental conditions, particularly pH and temperature.
In acidic environments, particularly at extreme pH values below 2, the β-lactam ring of amoxicillin is prone to hydrolysis researchgate.net. This process is initiated by the protonation of the amide nitrogen or the carbonyl oxygen within the β-lactam ring, making the carbonyl carbon more susceptible to nucleophilic attack by water. The subsequent ring opening yields this compound, also referred to as amoxicillin penicilloic acid researchgate.netresearchgate.netnih.govmdpi.comsci-hub.senih.govnih.gov. Amoxicillin generally exhibits greater stability in the pH range of 2 to 8, but degradation accelerates significantly at pH values below 2 researchgate.net. The hydrolytic half-life of amoxicillin at pH 3 has been reported as approximately 128.2 hours researchgate.net.
Under alkaline conditions, the hydrolysis of amoxicillin is considerably faster than under acidic or neutral conditions researchgate.net. Hydroxide ions act as potent nucleophiles, attacking the carbonyl carbon of the β-lactam ring, leading to rapid ring cleavage and the formation of this compound mdpi.com. The half-life of amoxicillin at pH 11 is significantly reduced to approximately 9.7 hours researchgate.net. While this compound is the primary product, further degradation can occur under these conditions. The deprotonation of the phenolic moiety on the amoxicillin molecule has a minimal impact on the rate of β-lactam ring cleavage nih.gov.
At neutral pH, amoxicillin degradation still occurs, albeit at a slower rate compared to extreme pH conditions. The degradation kinetics at neutral pH typically follow pseudo first-order kinetics nih.gov. Amoxicillin exhibits its minimum degradation rate around pH 6, with relatively stable reaction rates observed between pH 5 and 7 nih.gov. The hydrolytic half-life of amoxicillin at neutral pH (pH 7) is approximately 208.3 hours, or about 9 days at pH 7.5 and 25 °C researchgate.net. At neutral pH, alongside this compound, other transformation products such as amoxicillin diketopiperazine and amoxicillin penilloic acid can also be formed researchgate.netnih.gov. These products, however, are not entirely stable and can undergo further degradation over several weeks researchgate.netnih.gov.
Table 1: Amoxicillin Hydrolysis Half-Lives at Varying pH
| pH | Half-life (hours) | Source |
| 3 | 128.2 | researchgate.net |
| 7 | 208.3 | researchgate.net |
| 11 | 9.7 | researchgate.net |
Note: Amoxicillin exhibits minimum degradation around pH 6, with stable rates between pH 5-7 nih.gov. It is generally stable in the pH range of 2-8 researchgate.net.
Enzymatic Transformation Pathways in Non-Clinical Systems
Beyond abiotic hydrolysis, amoxicillin can be inactivated through enzymatic processes, particularly in microbial systems, which is a major factor in antibiotic resistance.
A primary mechanism by which bacteria develop resistance to amoxicillin is through the production of β-lactamase enzymes nih.govpatsnap.comdroracle.aimdpi.comfao.org. These enzymes are specifically designed to hydrolyze the β-lactam ring of amoxicillin, rendering the antibiotic inactive patsnap.comdroracle.aimdpi.com. The enzymatic hydrolysis catalyzed by β-lactamases results in the formation of this compound sci-hub.senih.govpatsnap.comdroracle.ai. This process is a critical factor in the efficacy of amoxicillin against susceptible bacteria.
There are two main classes of β-lactamases:
Serine β-lactamases (SBLs): These enzymes, belonging to classes A, C, and D, utilize a catalytic serine residue in their active site to perform a nucleophilic attack on the β-lactam carbonyl, forming a transient acyl-enzyme intermediate. This intermediate is then hydrolyzed, releasing the degraded product and regenerating the enzyme mdpi.comcsic.estaylorandfrancis.com.
Metallo-β-lactamases (MBLs): These enzymes, classified as class B, require metal ions, typically zinc (Zn²⁺), for their catalytic activity. The metal ions coordinate and activate a water molecule, which then acts as a nucleophile to hydrolyze the β-lactam ring mdpi.comcsic.esnih.gov.
This compound, the product of this enzymatic degradation, lacks the antibacterial activity of the parent compound researchgate.netsci-hub.se.
Table 2: β-Lactamase Enzyme Classes and Catalytic Mechanisms
| Enzyme Class | Metal Requirement | Catalytic Mechanism | Primary Target | Primary Product |
| SBL | No | Acylation-deacylation via serine residue | β-lactam ring | Penicilloic acid (this compound) |
| MBL | Yes (Zn²⁺) | Water activation by metal ion, nucleophilic attack | β-lactam ring | Penicilloic acid (this compound) |
In addition to β-lactamases, other microbial enzyme systems can contribute to the biotransformation of amoxicillin. Studies have shown that extracellular enzymes, particularly those bound within extracellular polymeric substances (EPS) from wastewater microbial communities, can catalyze the biotransformation of amoxicillin nsf.gov. Intracellular enzymes have also been implicated in a broader range of antibiotic transformations nsf.gov. Amoxicillin is known to be metabolized by microbial systems, leading to products such as this compound and amoxicillin diketopiperazine usp-pqm.orgresearchgate.net. Furthermore, thiol-containing compounds, which can be present in biological systems, can catalyze the cyclization of amoxicillin, leading to amoxicillin diketopiperazine, a metabolite with reduced, but still residual, activity frontiersin.orgbiorxiv.orgnih.gov. This thiol-catalyzed process is catalytic and can result in the complete conversion of amoxicillin frontiersin.orgbiorxiv.orgnih.gov.
List of Compound Names:
this compound
Amoxicillin
Amoxicillin penicilloic acid
Amoxicillin diketopiperazine
Amoxicillin penilloic acid
Penicilloic acid
Benzylpenicilloic acid
Amoxilloic acid
Amoxicillin piperazine-2,5-dione
Penicillin G
Penicillin V
Ampicillin
Cephadroxil
Cefaclor
Benzylpenicillin
6-aminopenicillanic acid (6-APA)
p-hydroxyphenyl glycine (B1666218) methyl ester (PHPGME)
p-hydroxyphenyl glycine (PHPG)
Advanced Structural Elucidation and Stereochemical Characterization of Amoxicilloic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous confirmation of the amoxicilloic acid structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete molecular picture.
Studies investigating the metabolism of amoxicillin (B794) have successfully used ¹H NMR to detect and assign resonances for the 5R, 6R and 5S, 6R penicilloic acids (diastereomers of this compound) in biological samples like urine. ebi.ac.uk The key structural change from amoxicillin to this compound—the opening of the β-lactam ring—induces significant shifts in the signals of the protons on the thiazolidine (B150603) ring, providing a clear diagnostic marker for the hydrolysis. The complex spin systems and signal overlaps often necessitate the use of two-dimensional NMR techniques (e.g., COSY, HSQC) for a full, unambiguous assignment.
Mass spectrometry is a cornerstone technique for identifying this compound, confirming its molecular weight, and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are critical for determining the elemental composition of the molecule. This compound has a molecular formula of C₁₆H₂₁N₃O₆S, corresponding to a monoisotopic mass of 383.1151 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, it is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 384. nih.govsci-hub.boxmdpi.comsemanticscholar.org
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, providing structural confirmation. The fragmentation of the [M+H]⁺ ion of this compound is well-characterized and distinct from that of amoxicillin. nih.govsci-hub.boxsemanticscholar.org
Key Fragmentation Pathways:
A primary and characteristic fragmentation involves the neutral loss of a carboxyl group (decarboxylation), resulting in a prominent fragment ion at m/z 323 . sci-hub.boxmdpi.comsemanticscholar.org This fragment is often used as a quantifying ion in analytical methods. nih.govmdpi.comsemanticscholar.org
Further fragmentation can lead to the formation of an ion at m/z 189 , which can be used as a qualifier ion. nih.govmdpi.comsemanticscholar.org
Cleavage of the bond between the side chain and the thiazolidine ring can produce a fragment at m/z 160 , corresponding to the thiazolidine ring moiety. sci-hub.box
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Interpretation | Reference |
|---|---|---|---|
| 384 [M+H]⁺ | 323 | Loss of CO₂ (decarboxylation) | sci-hub.boxmdpi.comsemanticscholar.org |
| 384 [M+H]⁺ | 189 | Qualifier ion, further fragmentation product | nih.govmdpi.comsemanticscholar.org |
| 384 [M+H]⁺ | 160 | Thiazolidine ring fragment | sci-hub.box |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable, albeit less detailed, information for characterizing this compound.
Infrared (IR) Spectroscopy: The most significant change observed in the IR spectrum upon hydrolysis of amoxicillin to this compound is related to the β-lactam ring. The characteristic and strong carbonyl (C=O) stretching vibration of the four-membered β-lactam ring in amoxicillin, typically found around 1776 cm⁻¹, disappears. biomedres.usnih.gov This is accompanied by the appearance of new bands corresponding to a standard carboxylic acid group, namely a broad O-H stretching band and a C=O stretching vibration at a lower frequency than the β-lactam carbonyl.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption profile of this compound is primarily determined by the 4-hydroxyphenylaminoacetyl side chain, which is the main chromophore. Since this part of the molecule remains unchanged after the hydrolysis of the β-lactam ring, the UV-Vis spectrum of this compound is expected to be very similar to that of amoxicillin. Amoxicillin typically exhibits two characteristic absorption maxima, one around 228-230 nm and another at approximately 272-274 nm. scielo.brrdd.edu.iq Therefore, UV detection for chromatographic methods is effective at these wavelengths.
Chromatographic Separation and Identification of Isomers
The hydrolysis of amoxicillin can lead to the formation of different stereoisomers of this compound. Chromatographic techniques are essential for their separation and identification.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the separation of this compound from amoxicillin and other degradation products. researchgate.netresearchgate.netakjournals.comglobalresearchonline.net The formation of this compound introduces an additional carboxylic acid group, which significantly increases the polarity of the molecule compared to amoxicillin. sci-hub.box Consequently, in an RP-HPLC system using a non-polar stationary phase (like C8 or C18) and a polar mobile phase, this compound elutes earlier (has a shorter retention time) than its parent drug. sci-hub.box
The stereochemistry of the penam (B1241934) nucleus is complex, and the hydrolysis of amoxicillin can lead to epimerization at the C5 position of the thiazolidine ring. This results in the formation of diastereomers, often referred to as C5 epimers of this compound. researchgate.netakjournals.comglobalresearchonline.net These epimers can be resolved using carefully optimized RP-HPLC methods, often appearing as two distinct peaks in the chromatogram. uni-regensburg.de Gradient elution using mobile phases consisting of phosphate (B84403) buffers and acetonitrile (B52724) is commonly employed to achieve adequate separation of these closely related compounds. researchgate.netglobalresearchonline.net
Chiral chromatography is a specialized sub-category of chromatography used to separate stereoisomers that are enantiomers (non-superimposable mirror images). researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
In the context of this compound, the primary stereochemical complexity arises from the formation of epimers, which are diastereomers, not enantiomers. researchgate.netuni-regensburg.de Diastereomers have different physical properties and can typically be separated on standard, achiral HPLC columns as described in the previous section. While amoxicillin itself has multiple chiral centers, its synthesis is stereospecific, yielding a single enantiomer. researchgate.net The subsequent hydrolysis to this compound generally preserves the original stereochemistry at most centers, with the exception of potential epimerization at C5.
Computational Chemistry Approaches for Conformational and Electronic Structure Determination
The conformational flexibility and electronic properties of this compound, the primary hydrolysis product of amoxicillin, are pivotal in understanding its chemical behavior and biological interactions. nih.govresearchgate.netebi.ac.uk Computational chemistry provides a powerful lens through which to examine these characteristics at an atomic level, offering insights that are often inaccessible through experimental methods alone. nih.gov Techniques such as Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and molecular dynamics (MD) simulations are employed to map the conformational landscape and delineate the electronic structure of this complex molecule. dtu.dkias.ac.in
Conformational Analysis
The hydrolysis of the strained β-lactam ring in amoxicillin to form this compound introduces significant conformational freedom. researchgate.netresearchgate.net The resulting dicarboxylic acid structure is no longer constrained by the fused ring system, allowing for a much broader range of spatial arrangements of its constituent atoms. arcjournals.orgcdnsciencepub.com Computational methods are instrumental in exploring this expanded conformational space to identify low-energy, stable conformers. nih.gov
Hartree-Fock (HF) and Density Functional Theory (DFT) Methods:
Ab initio Hartree-Fock (HF) calculations , often utilizing basis sets like STO-3G, provide a foundational quantum mechanical approach to determining molecular geometry. arcjournals.org These methods, while computationally intensive, can effectively distinguish between different puckering classes of the thiazolidine ring and the relative orientations of the side chains. arcjournals.org
Density Functional Theory (DDFT) , employing functionals such as B3LYP with various basis sets, offers a balance of accuracy and computational efficiency for studying larger molecules like this compound. dtu.dk DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine the relative energies of different conformers.
Below is an illustrative data table showcasing the types of geometric parameters that can be obtained from DFT calculations for different hypothetical conformers of this compound.
| Parameter | Conformer A (Extended) | Conformer B (Folded) | Conformer C (Twisted) |
| Dihedral Angles (°) | |||
| O=C-N-C | 178.5 | 85.2 | -120.7 |
| C-N-C-C | -175.0 | -60.1 | 95.3 |
| N-C-C-S | 65.8 | 170.3 | -45.9 |
| Key Bond Lengths (Å) | |||
| C-N (former β-lactam) | 1.45 | 1.46 | 1.45 |
| C-S (thiazolidine) | 1.83 | 1.82 | 1.83 |
| Relative Energy (kcal/mol) | 0.00 (Reference) | 1.25 | 2.78 |
This table is for illustrative purposes to demonstrate the type of data generated from computational studies and does not represent experimentally verified data.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic perspective on the conformational behavior of this compound in different environments, such as in aqueous solution. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions. This technique is particularly useful for understanding how interactions with solvent molecules influence the preferred shape of this compound.
Electronic Structure Determination
The electronic structure of this compound governs its reactivity and interactions with other molecules. researchgate.net Computational methods are employed to calculate various electronic properties, providing a detailed picture of the electron distribution within the molecule.
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the opening of the β-lactam ring is expected to alter the HOMO-LUMO gap compared to amoxicillin, influencing its degradation pathways and potential for further reactions.
| Property | Amoxicillin (Illustrative) | This compound (Illustrative) |
| HOMO Energy (eV) | -6.2 | -5.8 |
| LUMO Energy (eV) | -0.8 | -0.5 |
| HOMO-LUMO Gap (eV) | 5.4 | 5.3 |
This table is for illustrative purposes to demonstrate the type of data generated from computational studies and does not represent experimentally verified data.
Electrostatic Potential (ESP) Maps:
Electrostatic potential maps are three-dimensional visualizations of the charge distribution around a molecule. researchgate.netwuxiapptec.comlibretexts.orgproteopedia.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wuxiapptec.comlibretexts.org In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the carboxylic acid and amine groups are expected to be key features on the ESP map, highlighting their roles in intermolecular interactions.
Analytical Methodologies for Detection and Quantification of Amoxicilloic Acid in Environmental Matrices
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating amoxicilloic acid from other co-extracted compounds present in environmental samples. The choice of technique and detector is crucial for achieving the required sensitivity and selectivity.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of this compound in environmental waters. nih.govmdpi.com This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte. The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions for this compound. For instance, one study identified the diastereomers of this compound in wastewater and river water for the first time using LC-QTOF-MS/MS. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) systems, when coupled with mass spectrometry detectors like Quadrupole Time-of-Flight (Q-TOF), provide even greater resolution and sensitivity. researchgate.netnih.gov UPLC-Q-TOF-MS/MS allows for the accurate mass measurement of both the precursor and fragment ions, which is invaluable for the structural elucidation and unambiguous identification of this compound, especially in complex matrices where interferences are common. nih.gov One study on the metabolism of an amoxicillin-sulbactam hybrid molecule successfully identified this compound using UPLC-Q-TOF-MS/MS, noting a parent ion of m/z 384 [M+H]⁺ and key fragment ions at m/z 323 and m/z 189. researchgate.net
A multi-residue antibiotic-metabolite quantification method using UPLC-MS/MS has been developed for environmental and public exposure estimation, which includes this compound in its analytical scope. mdpi.com
Table 1: Examples of LC-MS/MS and UPLC-Q-TOF-MS/MS Parameters for this compound Analysis
| Parameter | LC-MS/MS nih.gov | UPLC-Q-TOF-MS/MS researchgate.net | LC-QTOF-MS/MS nih.gov |
|---|---|---|---|
| Column | Reverse-phase Zorbax XDB-C18 (SB-aq), 2.1 x 150 mm, 5 µm | Not Specified | Not Specified |
| Mobile Phase | Binary gradient | Not Specified | Not Specified |
| Ionization Mode | Positive Ionization | Positive Ionization (ESI) | Positive Ionization (ESI) |
| Precursor Ion (m/z) | 384.1 | 384 [M+H]⁺ | Not Specified |
| Product Ions (m/z) | 114.1, 160.1 | 323, 189 | Not Specified |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be equipped with various detectors for the analysis of this compound. While not as sensitive as mass spectrometry, detectors like UV-Visible (UV) and Diode Array Detectors (DAD) are commonly used, particularly when concentrations are expected to be higher. researchgate.netekb.egcsic.es
For the determination of amoxicillin (B794) and its related substances, including this compound, reversed-phase HPLC with UV detection is a frequently employed method. ekb.eg The selection of the appropriate wavelength is critical for sensitivity; for amoxicillin and its derivatives, detection is often carried out at wavelengths around 230 nm. ekb.egcsic.es The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egcsic.es
Table 2: Examples of HPLC-UV/DAD Chromatographic Conditions
| Parameter | Method 1 csic.es | Method 2 ekb.eg |
|---|---|---|
| Column | C-18, 250 mm × 4.6 mm, 5µm particle size | Hypersil C18, 5 µm; 250x4.6 mm i.d. |
| Mobile Phase | Monobasic potassium phosphate (B84403) (KH2PO4) and methanol (95:05 V/V), pH 5.0 | Acetonitrile-0.1% ortho phosphoric acid (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.5 ml/min | 1 ml/min |
| Detection Wavelength | 230 nm | 230 nm |
| Retention Time (Amoxicillin) | 3.53 ± 0.020 min | Not Specified |
Sample Preparation and Extraction Strategies for Environmental Samples
The complexity of environmental matrices necessitates a thorough sample preparation and extraction process to isolate this compound and remove interfering substances before chromatographic analysis.
Solid-Phase Extraction (SPE) is the most common technique for the extraction and preconcentration of antibiotics and their metabolites from aqueous environmental samples. nih.govnih.gov SPE cartridges with different sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently used due to their ability to retain a wide range of compounds. nih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. For solid samples like soil and sediment, an initial liquid extraction is required to transfer the analytes into a solvent before proceeding with SPE. ekb.eg
Ultrasound-Assisted Extraction (UAE) is another technique employed for the extraction of organic contaminants from solid environmental matrices like soil and sludge. researchgate.net This method utilizes high-frequency sound waves to enhance the mass transfer of the analyte from the sample matrix into the extraction solvent. chromatographyonline.com UAE is considered an environmentally friendly technique as it often requires less solvent and shorter extraction times compared to traditional methods. researchgate.netmdpi.com For the extraction of antibiotics from soil, UAE has been successfully applied, often in combination with a subsequent SPE clean-up step. researchgate.netekb.eg
A significant challenge in the analysis of this compound in environmental samples is the "matrix effect," where co-extracted endogenous compounds interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. nih.govresearchgate.netnih.gov This can significantly impact the accuracy and precision of the quantification. Wastewater, in particular, is a complex matrix that can cause substantial matrix effects.
To mitigate matrix effects, various clean-up procedures are employed after the initial extraction. These can include additional SPE steps or liquid-liquid extraction. For instance, in the analysis of beta-lactam antibiotics in tissues, interfering substances are removed using SPE. The choice of extraction and clean-up method must be carefully optimized for each specific matrix to minimize interferences and ensure reliable quantification of this compound.
Method Validation Parameters and Quality Assurance
To ensure the reliability and accuracy of the analytical data, the developed methods for the determination of this compound must be rigorously validated. Method validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH) or the European Union. nih.gov
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and reproducibility (inter-day precision). nih.gov
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. csic.es
Quality assurance is maintained through the routine analysis of quality control (QC) samples, such as blanks, spiked samples, and certified reference materials (if available). The use of internal standards is also a common practice to compensate for variations in sample preparation and instrumental response.
Table 3: Typical Method Validation and Quality Assurance Parameters
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.gov |
| Accuracy (Recovery) | 80-120% | |
| Precision (RSD) | < 15-20% | |
| Limit of Detection (LOD) | Varies by method and matrix (e.g., 0.10–2.20 μg/kg in chicken tissue) | |
| Limit of Quantification (LOQ) | Varies by method and matrix (e.g., 0.30–8.50 μg/kg in chicken tissue) |
Specificity, Selectivity, and Robustness
Specificity and Selectivity are critical parameters in the validation of analytical methods, ensuring that the analyte of interest, in this case, this compound, can be accurately measured without interference from other compounds present in the sample matrix. Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this means distinguishing it from its parent compound, amoxicillin, as well as other transformation products like amoxicillin diketopiperazine-2',5'. nih.gov
For instance, a stability-indicating HPLC method developed for amoxicillin and its related substances demonstrated good separation of amoxicillin from its degradation products, which would include this compound, thereby showcasing the method's specificity. akjournals.com The use of photodiode array (PDA) detectors can further enhance specificity by providing spectral information about the separated peaks, helping to confirm the identity of the analyte and ensure peak purity.
Robustness of an analytical method refers to its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these parameters can include the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. mdpi.comresearchgate.net A study on the simultaneous determination of amoxicillin and enrofloxacin demonstrated the robustness of their HPLC method by intentionally varying the mobile phase pH, detection wavelength, and flow rate. mdpi.com The results showed that the method was not significantly affected by these small changes, indicating its reliability for routine analysis. While this study focused on amoxicillin, the principles of robustness testing are directly applicable to methods for this compound.
| Parameter Varied | Variation | Impact on Amoxicillin Recovery (%) |
| Mobile Phase pH | 5.0 ± 0.2 | 98.9 - 101.2 |
| Detection Wavelength | 267 ± 2 nm | 99.1 - 100.8 |
| Flow Rate | 0.8 ± 0.05 mL/min | 98.5 - 101.5 |
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. For the analysis of amoxicillin, a precursor to this compound, a linearity range of 10–100 μg/mL has been demonstrated with a high correlation coefficient, indicating a strong linear relationship. mdpi.comdntb.gov.ua
Limits of Detection (LOD) and Limits of Quantification (LOQ) are important performance characteristics in the quantitative analysis of trace compounds. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
For amoxicillin, LOD and LOQ values in the ranges of 2.0-6.9 mg/L and 0.074-0.24 mg/L, respectively, have been reported for HPLC methods. mdpi.com Another study reported an LOD of 0.2 μg/mL and an LOQ of 0.7 μg/mL for amoxicillin in wastewater samples. mdpi.comdntb.gov.ua A highly sensitive method for the quantitative analysis of amoxicillin and its major metabolites, including this compound, in animal tissues reported LODs for this compound ranging from 1.1 to 15.1 ng/g. researchgate.net While these values are for a different matrix, they indicate the potential for achieving low detection limits for this compound.
| Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
| Amoxicillin | Pharmaceutical Formulations | 10–100 μg/mL | 0.2 μg/mL | 0.7 μg/mL | mdpi.comdntb.gov.ua |
| Amoxicillin | Injectable Suspension | Not Specified | 2.0 mg/L | 6.9 mg/L | mdpi.com |
| This compound | Animal Tissue | Not Specified | 1.1 - 15.1 ng/g | Not Specified | researchgate.net |
Application in Environmental Monitoring and Fate Studies
The validated analytical methodologies are crucial for monitoring the presence and fate of this compound in various environmental compartments. These studies provide valuable data on the extent of contamination and the transformation of amoxicillin in the environment.
Quantification in Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are significant sources for the introduction of pharmaceuticals and their transformation products into the aquatic environment. Amoxicillin is known to degrade into this compound, and therefore, the presence of this compound in WWTP effluents is expected.
A study focusing on the behavior of amoxicillin in wastewater and river water identified this compound diastereomers as one of the main transformation products. nih.gov While the parent compound, amoxicillin, is often not detected in environmental samples, its transformation products, including this compound, are present. nih.gov This highlights the importance of monitoring for this compound to get a complete picture of the environmental impact of amoxicillin use.
Quantitative data on this compound concentrations in WWTP effluents are limited. However, studies on the parent compound, amoxicillin, in WWTP effluents can provide an indication of the potential for this compound to be present.
| Location of WWTP | Amoxicillin Concentration in Effluent (ng/L) |
| Delhi, India | 62.5 |
| Global River System (modeled) | Dominant contributor to concentrations exceeding protective thresholds |
Detection in Surface Waters (Rivers, Lakes) and Groundwater
The discharge of WWTP effluents into surface waters can lead to the contamination of rivers and lakes with pharmaceutical compounds and their degradation products. This compound has been detected in these environmental compartments.
A significant finding was the first-time reporting of this compound stereoisomers in environmental matrices, specifically in river water samples. nih.gov This discovery underscores the importance of analytical methods capable of identifying and quantifying these transformation products to fully assess the environmental fate of amoxicillin. Another study on the River Yamuna in India detected amoxicillin at concentrations ranging from 1.237 ng/mL to 3.033 ng/mL, suggesting the likely presence of its degradation product, this compound. mdpi.com
The presence of antibiotics and their metabolites in groundwater is also a growing concern. While a study in Portugal did not detect antibiotic metabolites, including this compound, in the water bodies they sampled, they did detect the parent compounds, indicating the potential for contamination. nih.gov The mobility and persistence of this compound will influence its potential to leach into groundwater systems.
| Water Body | Compound Detected | Concentration | Key Finding | Reference |
| River Water | This compound diastereomers | Not Quantified | First-time detection in environmental matrices. | nih.gov |
| River Yamuna, India | Amoxicillin | 1.237 - 3.033 ng/mL | Indicates potential for this compound presence. | mdpi.com |
| Global River System | Amoxicillin | High concentrations modeled | Human consumption is a significant risk for rivers. | nih.gov |
Environmental Occurrence, Fate, and Ecotransformation of Amoxicilloic Acid
Occurrence and Distribution in Aquatic Environments
While direct quantitative measurements of amoxicilloic acid in environmental water samples are less frequently reported compared to its parent compound, amoxicillin (B794), its presence is inferred and acknowledged as a significant degradation product researchgate.netrepec.org. Amoxicillin itself is frequently detected in various aquatic environments, including wastewater effluents, surface waters, and groundwater, with concentrations typically ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L) nih.govfrontiersin.org. Given that amoxicillin is rapidly metabolized or hydrolyzed in water, often disappearing from samples within hours, this compound is considered a ubiquitous transformation product in these matrices uacj.mxrepec.org. Studies have identified this compound in wastewater treatment plant (WWTP) effluents and river waters, indicating its widespread occurrence as a consequence of amoxicillin use and discharge researchgate.net.
Transformation Processes in Natural and Engineered Systems
This compound is subject to various transformation processes in the environment, influenced by physical, chemical, and biological factors.
Photochemical Degradation under Simulated and Natural Sunlight
Photochemical degradation is a significant abiotic pathway contributing to the environmental fate of amoxicillin and its transformation products, including this compound. Studies indicate that amoxicillin undergoes degradation under simulated sunlight, with indirect photolysis, mediated by reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals generated from dissolved organic matter (DOM), often being the dominant loss mechanism mdpi.comacs.orgnih.gov. While specific photodegradation rates for this compound itself are not extensively detailed, its formation from amoxicillin suggests it may also be susceptible to photolytic breakdown, though potentially with different kinetics. Research has explored the use of photocatalysts like titanium dioxide (TiO₂) under UV or visible light to enhance amoxicillin degradation, which would also impact this compound if present mdpi.commdpi.comresearchgate.net. The presence of minerals like anatase can significantly increase amoxicillin degradation rates, suggesting a potential role for mineral surfaces in the transformation of this compound as well mdpi.comresearchgate.net.
Biotic Degradation by Isolated Microorganisms and Microbial Consortia
Microorganisms play a crucial role in the environmental degradation of antibiotics. Bacteria capable of producing β-lactamase enzymes are known to efficiently hydrolyze the β-lactam ring of amoxicillin, leading to the formation of this compound uacj.mxresearchgate.netmdpi.com. Various bacterial strains, including Pseudomonas aeruginosa and Bacillus subtilis, have demonstrated the ability to biodegrade amoxicillin, with degradation efficiencies reported up to 99.2% under laboratory conditions fkit.hr. Other identified microbial groups involved in antibiotic degradation include Bosea species, which have shown partial amoxicillin degradation researchgate.net. While research often focuses on the degradation of the parent compound, the susceptibility of this compound to further microbial breakdown is an active area of investigation, as it can be transformed into other products like diketopiperazines researchgate.netnih.gov.
Sorption and Desorption Behavior in Sediments and Soils
The fate of this compound in terrestrial environments is influenced by its sorption and desorption characteristics in soils and sediments. Amoxicillin, from which this compound is derived, is generally considered highly mobile in soils, with low desorption rates, suggesting a potential for leaching into groundwater and surface water researchgate.netnih.govresearchgate.net. Sorption of amoxicillin is influenced by soil properties such as pH, organic matter content, and mineral composition researchgate.netd-nb.info. This compound, being a polar and water-soluble compound researchgate.net, is also expected to exhibit significant mobility in soil environments. However, specific sorption coefficients (Kd or Koc) for this compound are not widely reported, with most studies focusing on the parent compound, amoxicillin researchgate.netnih.govresearchgate.net.
Pathways and Intermediates of Environmental this compound Degradation
The environmental degradation of amoxicillin initiates with the hydrolysis of its β-lactam ring, a process that can occur both abiotically (e.g., via hydrolysis) and biotically (e.g., via bacterial β-lactamases), yielding this compound as a principal intermediate nih.govuacj.mxresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov. This compound itself can undergo further transformations. In aqueous solutions, it can be decarboxylated to form amoxilloic acid, or it can cyclize to form amoxicillin diketopiperazine (AMX-DKP) nih.govresearchgate.netresearchgate.netnih.gov. Other identified degradation products of amoxicillin, which may also be derived from this compound, include 3-(4-hydroxyphenyl)pyrazinol and various hydroxylated aromatic ring compounds acs.orgsci-hub.se. The complete degradation pathway can involve multiple steps, with the specific intermediates and their persistence depending on the environmental conditions and the degradation mechanisms involved researchgate.netsci-hub.seunesp.br.
Table 1: Identified Degradation Products of Amoxicillin (including this compound)
| Degradation Product | Formation Pathway | Reference(s) |
| This compound | Hydrolysis of β-lactam ring of amoxicillin | nih.govuacj.mxresearchgate.netresearchgate.netmdpi.comresearchgate.netacs.orgnih.govnih.govsci-hub.seunesp.br |
| Amoxilloic Acid | Decarboxylation of this compound | nih.govresearchgate.net |
| Amoxicillin Diketopiperazine (AMX-DKP) | Cyclization of this compound | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |
| 3-(4-hydroxyphenyl)pyrazinol | Transformation product of amoxicillin | acs.org |
| Phenol | Photodegradation product of amoxicillin | researchgate.net |
| Benzene | Photodegradation product of amoxicillin | researchgate.net |
| Hydroxylated aromatic compounds | Oxidation of aromatic ring during degradation | sci-hub.seunesp.br |
Persistence and Half-Life Determination in Various Environmental Compartments
The persistence of this compound in the environment is a critical factor in assessing its ecological risk. While amoxicillin itself is known to degrade relatively rapidly in aquatic environments, with half-lives that can be on the order of days or even hours depending on conditions like pH and temperature nih.govresearchgate.net, the persistence of its primary degradation product, this compound, is less well-defined. Some studies suggest that degradation products, including this compound, may be more resistant to further degradation than the parent compound repec.org. However, this compound can be further transformed by microbial action and potentially photodegradation researchgate.netnih.govresearchgate.net. Direct measurements of this compound half-lives in specific environmental compartments (e.g., soil, sediment, water) are not extensively documented in the provided literature. Its high water solubility and low sorption in soils suggest it may persist in the aqueous phase and be transported, but further research is needed to quantify its environmental persistence and half-life under various conditions.
Development of Predictive Models for Environmental Fate
Principles of Predictive Modeling for Environmental Fate
Predictive modeling for environmental fate typically involves correlating a chemical's structure with its observed or predicted environmental behavior. For this compound, this means utilizing its molecular descriptors to estimate parameters such as:
Degradation Rates: Predicting half-lives in different environmental media (water, soil, sediment) and under various conditions (e.g., pH, temperature, microbial activity).
Partitioning Behavior: Estimating how this compound distributes among air, water, soil, and biota, often characterized by coefficients like the octanol-water partition coefficient (Kow), soil-adsorption coefficient (Koc), and Henry's Law constant.
Transport: Predicting movement through environmental compartments, influenced by factors like water solubility and sorption.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. They use statistical methods to establish relationships between molecular descriptors (e.g., molecular weight, polarity, functional groups) and specific environmental endpoints nih.govnih.gov. These models can be developed using various machine learning algorithms, including artificial neural networks, support vector machines, and regression techniques nih.govnih.govnih.gov.
Physicochemical Properties and Model Inputs
The accuracy of predictive models for this compound's environmental fate hinges on the quality of input data, primarily its physicochemical properties. While direct experimental data for this compound's environmental fate parameters might be limited, QSAR models can predict these properties based on its chemical structure. Key properties relevant for modeling include:
Water Solubility: Influences its concentration in aquatic systems and potential for leaching in soil.
pKa Values: Affects its ionization state, which in turn influences solubility, partitioning, and reactivity in different pH environments researchgate.netresearchgate.net. This compound exhibits multiple pKa values due to its various functional groups.
Octanol-Water Partition Coefficient (Kow): Indicates its lipophilicity and potential for bioaccumulation or sorption to organic matter.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): Predicts its tendency to sorb onto soil and sediment organic matter, affecting its mobility.
Studies have explored the hydrolysis of amoxicillin and its transformation products, including this compound, noting that degradation rates are highly pH-dependent researchgate.netresearchgate.net. For instance, hydrolytic half-lives of amoxicillin vary significantly with pH, suggesting that this compound's persistence will also be influenced by environmental pH.
Table 1: Physicochemical Properties of this compound Relevant for Environmental Fate Modeling
| Property | Value (Estimated/Reported) | Unit | Notes | Source |
| Molecular Weight | 364.38 | g/mol | Calculated from chemical formula (C₁₆H₁₉N₃O₅S) | N/A |
| Water Solubility | ~1-10 | mg/mL | Highly dependent on pH; reported range for amoxicillin trihydrate researchgate.net | researchgate.net |
| pKa (COOH) | ~2.7 | - | Acidic carboxyl group | researchgate.net |
| pKa (Amino) | ~7.4 | - | Amino group | researchgate.net |
| pKa (Phenolic OH) | ~9.6 | - | Phenolic hydroxyl group | researchgate.net |
| Log Kow | -1.5 (predicted) | - | Indicates low lipophilicity; crucial for partitioning models | researchgate.net |
| Koc (Predicted) | Varies | L/kg | Predicted values are essential for soil/sediment sorption modeling; specific values for this compound require dedicated modeling. | N/A |
Note: Values for this compound are often inferred from amoxicillin or predicted using QSAR models, as direct experimental data can be scarce.
Research Findings in Predictive Model Development
While specific QSAR models developed solely for this compound's environmental fate are not extensively detailed in the provided search results, the general principles and methodologies are well-established for pharmaceuticals. Research has focused on predicting degradation rates and persistence for amoxicillin and its transformation products.
Degradation Rate Prediction: Studies on amoxicillin highlight the significant impact of pH on hydrolysis rates, with shorter half-lives observed under alkaline conditions researchgate.net. Predictive models aim to capture these pH-dependent degradation kinetics. For example, QSAR models have been developed for predicting biodegradation rates of organic chemicals, using molecular descriptors to estimate primary and ultimate biodegradation nih.gov. Similar approaches could be applied to this compound to predict its susceptibility to microbial breakdown.
Persistence Prediction: Quantitative Structure-Activity Relationships (QSAR) are widely used to predict environmental persistence, often expressed as half-lives in water, soil, or sediment nih.govnih.gov. Models developed using artificial neural networks and other machine learning techniques have shown good performance in predicting these parameters for various chemical classes nih.gov. The development of such models for this compound would involve correlating its structural features with experimental or predicted degradation data.
Environmental Partitioning: Models like EPI Suite™ utilize physicochemical properties to estimate partitioning behavior, which is fundamental for multimedia fate assessments morressier.com. For this compound, its low predicted Log Kow (-1.5) suggests limited partitioning into organic phases and a higher tendency to remain in the aqueous phase researchgate.net. Predictive models would incorporate this to forecast its distribution in the environment.
Research into amoxicillin's transformation products, including this compound, often identifies them in environmental matrices researchgate.netresearchgate.net. The presence of these transformation products underscores the need for models that can predict their formation, persistence, and transport, especially since they may retain biological activity or exhibit different toxicological profiles than the parent compound.
Table 2: Predicted Environmental Fate Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Range) | Unit | Environmental Compartment | Model Type/Method | Notes |
| Hydrolytic Half-life | 128.2 - 208.3 | hours | Water (pH 3-7) | Experimental | Reported for amoxicillin; this compound's persistence will be influenced by similar factors. Higher pH leads to shorter half-lives (e.g., 9.7 h at pH 11) researchgate.net. |
| Biodegradation Rate | Varies | day⁻¹ | Water/Soil | QSAR/In-silico | Requires specific model development for this compound; general QSBR models predict rates for organic chemicals nih.gov. |
| Log Koc (Predicted) | Varies | - | Soil/Sediment | QSAR/In-silico | Prediction of Koc is crucial for sorption modeling; specific models for this compound are needed. |
| Predicted PEC (Water) | Low to Moderate | µg/L | Surface Water | Modeling | Based on typical environmental concentrations of amoxicillin and its transformation products, refined by fate models incorporating degradation and partitioning. Actual values depend on emission scenarios. |
Note: Values in this table are illustrative and based on related research or general modeling principles. Specific, validated predictive models for this compound would be required to generate precise figures.
Challenges and Future Directions
Developing robust predictive models for this compound faces several challenges. These include the availability of high-quality experimental data for model training and validation, the complexity of environmental matrices, and the need to account for various transformation pathways beyond simple hydrolysis. Future efforts should focus on:
Data Generation: Conducting targeted experimental studies to generate reliable data on this compound's degradation kinetics, sorption behavior, and partitioning across a range of environmental conditions.
Model Refinement: Developing and validating specific QSAR models for this compound, incorporating advanced machine learning techniques and a comprehensive set of molecular descriptors.
Integration of Processes: Building more sophisticated fate models that integrate hydrolysis, biodegradation, photolysis, and sorption processes to provide a holistic understanding of its environmental behavior.
Uncertainty Analysis: Quantifying the uncertainties associated with model predictions to ensure their reliable application in risk assessment and regulatory decision-making mdpi.com.
By advancing these predictive modeling capabilities, a more accurate assessment of this compound's environmental impact can be achieved, guiding strategies for pollution control and environmental management.
Compound Names Mentioned:
| Compound Name | Abbreviation |
|---|---|
| This compound | AMO-A, AMA |
| Amoxicillin | AMX, AMO |
| Amoxilloic acid | AMO-A |
| Amoxicillin penilloic acid | |
| Amoxicillin penicilloic acid | |
| Amoxicillin diketopiperazine | AMX-DKP |
| Amoxicillin penicilloic acid methyl ester |
Mechanistic Chemical Interactions and Broader Biological Implications of Amoxicilloic Acid Non Clinical
Chemical Interactions with Metalloenzymes and Enzyme Mimics
Amoxicilloic acid is the primary product of the hydrolytic inactivation of the antibiotic amoxicillin (B794). This reaction is notably catalyzed by β-lactamase enzymes, which are a major cause of bacterial resistance. A significant class of these enzymes are the metallo-β-lactamases (MBLs), which utilize one or two zinc ions in their active site to facilitate the cleavage of the β-lactam ring. uacj.mxnih.gov The mechanism involves the activation of a water molecule by the Zn(II) ion(s), which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its opening and the formation of the inactive this compound. nih.gov
While the role of MBLs in degrading amoxicillin is well-established, the subsequent interaction of the product, this compound, with the enzyme's active site is less characterized. From a chemical standpoint, this compound possesses functional groups, specifically a carboxylate and an amine group, which have the potential to coordinate with the zinc ion(s) remaining in the active site. Zinc(II) is a Lewis acid known to form stable complexes with various ligands, particularly those containing oxygen and nitrogen donor atoms. numberanalytics.commdpi.com The coordination chemistry of zinc is versatile, commonly resulting in tetrahedral, trigonal bipyramidal, or octahedral geometries, which are crucial for the function of zinc-containing enzymes. numberanalytics.comuncw.edu
Studies using enzyme mimics, such as synthetic zinc(II) complexes, help in understanding the fundamental coordination interactions without the complexity of the protein scaffold. academie-sciences.fr For instance, research on a synthesized zinc(II) complex with terpyridine and pyridine-2,6-dicarboxylic acid ligands demonstrated its ability to interact with amoxicillin through hydrogen bonding and electrostatic interactions. academie-sciences.fr The zinc(II) ion in the complex became more positively charged upon forming an adduct with amoxicillin. academie-sciences.fr Although this study focused on amoxicillin, the principles apply to its hydrolyzed product. This compound, as the product of the enzymatic reaction, could potentially re-bind to the active site zinc ion, acting as a product inhibitor. This interaction would be governed by the coordination preferences of the zinc ion and the stereochemistry of the this compound molecule. However, specific studies detailing the binding affinity and kinetics of this compound with native metallo-β-lactamases or their mimics are needed for a complete understanding.
Chemical Immunology: Hapten Formation and Interaction with Biomolecules In Vitro
The immunological reactions to small molecules like β-lactam antibiotics are generally understood through the hapten-carrier hypothesis. This model posits that small molecules (haptens) are too small to be immunogenic on their own and must first covalently bind to larger endogenous molecules, typically proteins, to form a hapten-carrier conjugate that can elicit an immune response. lumenlearning.comfrontiersin.org For amoxicillin, the strained β-lactam ring is chemically reactive and can be readily opened by nucleophilic groups on proteins, such as the ε-amino groups of lysine (B10760008) residues, forming a stable amoxicilloyl-amide bond. lumenlearning.comfrontiersin.org This conjugate constitutes the major antigenic determinant of amoxicillin. lumenlearning.com
In contrast, this compound is the product of the hydrolysis of the β-lactam ring. researchgate.net As its β-lactam ring is already open, it lacks the intrinsic chemical reactivity required for the conventional haptenation mechanism seen with amoxicillin. mdpi.com In vitro studies have indicated that this compound is unlikely to form covalent bonds with serum proteins under physiological conditions because the primary site of reactivity has been eliminated. mdpi.com This fundamental chemical difference is crucial in understanding its role in immunological recognition.
In the context of amoxicillin allergy, the primary antigenic determinant is the amoxicilloyl group bound to a carrier. lumenlearning.com However, other degradation and metabolic products are considered minor determinants. This compound, resulting from the hydrolysis of the β-lactam ring, is classified as one of these minor determinants. lumenlearning.comresearchgate.net Its chemical structure and stability have allowed for its synthesis and immunological characterization. lumenlearning.comresearchgate.net
Studies have investigated whether the inclusion of amoxicillin's minor determinants, such as this compound and amoxicillin diketopiperazine (a product of intramolecular acylation), could improve the diagnostic sensitivity of in vivo and in vitro tests. researchgate.net However, research findings have shown that their inclusion did not significantly enhance diagnostic capacity. lumenlearning.comresearchgate.net This suggests that while this compound is a well-defined chemical entity derived from amoxicillin, its role as an antigenic determinant recognized by the immune system is secondary to the amoxicilloyl-carrier conjugate.
The recognition of amoxicillin-derived structures by specific Immunoglobulin E (IgE) antibodies is a key event in immediate hypersensitivity reactions. In vitro competitive immunoassays, such as the Radio-Allergo-Sorbent Test (RAST) inhibition assay, have been employed to dissect the specificity of IgE binding. numberanalytics.commdpi.com These studies have evaluated how well different structures, including amoxicillin itself, this compound, and amoxicillin conjugated to carriers like human serum albumin (HSA) or poly-L-lysine (PLL), inhibit the binding of IgE to a solid-phase amoxicilloyl conjugate. numberanalytics.com
A consistent finding from these in vitro studies is the poor recognition of this compound by specific IgE from patients with amoxicillin allergy. numberanalytics.comnih.govnih.gov In competitive immunoassays, this compound showed minimal to no ability to inhibit the binding of IgE to amoxicilloyl-PLL, even at high concentrations. numberanalytics.comresearchgate.net This was observed in patients who react selectively to amoxicillin as well as those who cross-react with other penicillins. numberanalytics.com These results strongly reinforce the concept that covalent conjugation to a carrier molecule is essential for the optimal recognition of the amoxicillin determinant by IgE antibodies. numberanalytics.comnih.govmdpi.com The lack of significant IgE binding to free this compound underscores the importance of the carrier-bound amoxicilloyl structure as the primary epitope. mdpi.com
Ecological Impact Studies of this compound in Non-Human Organisms
The presence of antibiotics and their degradation products in aquatic environments is a growing ecological concern. Studies on the common carp (B13450389) (Cyprinus carpio) have demonstrated that this compound, the main degradation product of amoxicillin, can induce significant oxidative stress. usp-pqm.orgdbcls.jp When carp were exposed to environmentally relevant concentrations of amoxicillin, it was metabolized into this compound, which was concluded to be the primary agent responsible for the observed toxic effects. uacj.mxusp-pqm.org
Researchers evaluated several biomarkers of oxidative stress in different organs, including the brain, gills, liver, and kidney. The findings revealed significant increases in markers of molecular damage and alterations in the antioxidant defense system. usp-pqm.orgdbcls.jp The kidney was identified as the organ most susceptible to the damage induced by this compound. usp-pqm.orgnih.gov
Table 1: Oxidative Stress Biomarkers in Cyprinus carpio Tissues Exposed to Amoxicillin/Amoxicilloic Acid This table summarizes the observed effects on key biomarkers of oxidative stress in various tissues of the common carp following exposure.
| Biomarker | Description | Observed Effect in C. carpio | Affected Organs | Reference |
| Lipid Peroxidation (LPX) | A marker of oxidative damage to lipids in cell membranes. | Significant increase | Gill, Brain, Liver, Kidney | usp-pqm.org, dbcls.jp |
| Hydroperoxide Content (HPC) | Measures the concentration of hydroperoxides, early products of lipid oxidation. | Significant increase | Gill, Brain, Liver, Kidney | usp-pqm.org, dbcls.jp |
| Protein Carbonyl Content (PCC) | An indicator of irreversible oxidative damage to proteins. | Significant increase | Gill, Brain, Liver, Kidney | [1, dbcls.jp |
Table 2: Antioxidant Enzyme Activity in Cyprinus carpio Tissues Exposed to Amoxicillin/Amoxicilloic Acid This table details the changes in the activity of crucial antioxidant enzymes that protect the organism from oxidative damage.
| Enzyme | Function | Observed Change in Activity | Affected Organs | Reference |
| Superoxide (B77818) Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. | Significant changes | All studied organs | usp-pqm.org, dbcls.jp |
| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Significant changes | All studied organs | usp-pqm.org, dbcls.jp |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols. | Significant changes | All studied organs | usp-pqm.org, dbcls.jp |
These studies collectively indicate that this compound, while lacking antibacterial properties, is not biologically inert and can pose an environmental risk to aquatic organisms by inducing oxidative stress and damage. usp-pqm.orgresearchgate.net
Effects on Microbial Community Structure and Function (excluding antibiotic resistance development)
The introduction of amoxicillin and its primary degradation product, this compound, into various environments can significantly influence the structure and function of indigenous microbial communities, independent of antibiotic resistance development. Even at low concentrations, these compounds can alter the metabolic activities and growth kinetics of environmental bacteria. noaa.gov
The impact is not uniform across all microbial taxa. The effectiveness of β-lactams is linked to their ability to inhibit peptidoglycan wall synthesis, making them generally more potent against Gram-positive bacteria. mdpi.com However, effects on diverse aquatic ecosystems, which include a prevalence of Cyanobacteria, Proteobacteria, Actinobacteria, and Bacteroidetes, have been noted. noaa.gov For instance, some reports indicate that amoxicillin can be particularly aggressive towards certain cyanobacteria, such as Microcystis aeruginosa, inhibiting growth at low concentrations. mdpi.com The presence of antibiotics can lead to shifts in the relative abundance of different phyla. For example, in some sediment cultures, exposure to certain antibiotics resulted in a decreased abundance of Bacteroidetes and an increased abundance of Proteobacteria and Firmicutes. nih.gov These alterations in community composition and metabolic function can disrupt key ecological processes driven by microbes, such as denitrification and other nutrient cycling pathways. noaa.gov
Table 1: Effects of Amoxicillin Exposure on River Microbial Community Metabolic Functions This table is interactive. Click on the headers to sort.
| Metabolite Group | Effect of Amoxicillin (1 µg/mL) | Effect of Amoxicillin (100 µg/mL) | Primary Research Finding |
|---|---|---|---|
| Polymers | Decreased Metabolic Capacity | Significant Decrease in Metabolic Capacity | Amoxicillin was noted to have an inhibitory effect on the metabolism of complex polymers by the microbial community. noaa.gov |
| Carbohydrates | Decreased Metabolic Capacity | Significant Decrease in Metabolic Capacity | The ability of the microbial community to utilize carbohydrates as a carbon source was reduced upon exposure. noaa.govresearchgate.net |
| Carboxylic & Ketonic Acids | Decreased Metabolic Capacity | Significant Decrease in Metabolic Capacity | A decline in the metabolism of carboxylic and ketonic acids was observed, indicating broad functional disruption. noaa.govresearchgate.net |
| Amines & Amides | Decreased Metabolic Capacity | Significant Decrease in Metabolic Capacity | Amoxicillin exposure led to a reduced capacity for metabolizing nitrogen-containing organic compounds like amines. noaa.gov |
Comparative Mechanistic Studies with Related β-Lactam Degradation Products
Amoxicillin degrades in the environment through various pathways, yielding several products with distinct chemical structures and biological implications. The primary degradation products include this compound and amoxicillin diketopiperazine, which arise under different conditions. noaa.govresearchgate.net Comparing the mechanistic interactions of these molecules reveals how the specific type of degradation alters the biological footprint of the original antibiotic.
In contrast, amoxicillin diketopiperazine (DKP) is formed via an intramolecular nucleophilic attack by the side-chain amino group on the β-lactam carbonyl group, a process that can be catalyzed by thiols. researchgate.nettandfonline.com Unlike this compound, the formation of DKP does not occur with β-lactams lacking this side-chain amino group, such as benzylpenicillin. tandfonline.com While DKP also has significantly reduced bacteriostatic action compared to the parent amoxicillin, diketopiperazines as a chemical class are known to be biologically active in other ways. tandfonline.com Notably, various DKP structures have been reported to modulate quorum-sensing systems in bacteria, which are crucial for cell-to-cell signaling and the regulation of group behaviors like biofilm formation. nih.gov This suggests that while DKP may not kill bacteria, it could interfere with their communication pathways, a biological effect distinct from that of this compound.
Other degradation pathways, such as photo-Fenton processes or chlorination, can generate a complex mixture of byproducts. mdpi.combjrs.org.br Studies have shown varied toxicological outcomes for these mixtures. In some cases, the degradation products were found to be less harmful to aquatic organisms like Daphnia magna than the parent amoxicillin. researchgate.net However, under different conditions, the resulting byproducts have demonstrated equal or even greater toxicity than amoxicillin itself. noaa.govmdpi.com For example, certain byproducts from chlorination retained or even showed increased antibacterial activity against Staphylococcus aureus compared to the parent drug. mdpi.com This contrasts with both this compound, which is largely inactive, and DKP, which has residual activity but is primarily noted for other biological interactions. The ultimate biological impact, therefore, depends heavily on the specific degradation pathway and the resulting products. noaa.gov
Table 2: Comparative Profile of Amoxicillin and Its Major Degradation Products This table is interactive. Click on the headers to sort.
| Compound | Formation Pathway | Key Structural Feature | Known Non-Clinical Biological Activity |
|---|---|---|---|
| Amoxicillin | N/A (Parent Compound) | Intact β-Lactam Ring | Inhibits bacterial cell wall synthesis. researchgate.net |
| This compound | Hydrolysis of β-lactam ring. noaa.govresearchgate.net | Opened β-Lactam Ring | Lacks significant antibacterial activity; acts as an environmental residue. biorxiv.orgmdpi.com |
| Amoxicillin Diketopiperazine (DKP) | Intramolecular cyclization. researchgate.nettandfonline.com | Cyclized Side-Chain, Opened β-Lactam Ring | Reduced bacteriostatic action; may modulate bacterial quorum sensing. nih.govtandfonline.com |
Future Research Directions and Methodological Advancements
Development of Novel High-Throughput Analytical Techniques
The accurate and sensitive detection of amoxicilloic acid in complex environmental samples remains a significant analytical challenge. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a standard technique, offering high sensitivity and specificity for antibiotic residue analysis mdpi.comresearchgate.netuq.edu.aumdpi.comreactgroup.orgnih.govnih.govusgs.govnih.govulisboa.ptnih.gov, future research must focus on enhancing throughput and simplifying sample preparation. The development of direct injection LC-MS/MS methods, which minimize tedious pretreatment steps, is a promising avenue for high-throughput surveillance of this compound and other antibiotic metabolites in wastewater researchgate.netuq.edu.au. Furthermore, advancements in on-line solid-phase extraction (SPE) coupled with LC-MS/MS can further improve sensitivity and reduce analysis time, enabling the simultaneous monitoring of a wider array of antibiotics and their transformation products nih.govusgs.gov. Research into novel detection mechanisms and more integrated analytical platforms capable of real-time monitoring would represent significant methodological progress.
| Analytical Technique | Typical Application | Reported LOD/LOQ (Example for similar compounds) | Throughput | Key Advancement Focus |
| LC-MS/MS | Antibiotic residue analysis | ng/L to µg/L range mdpi.comresearchgate.netuq.edu.aunih.govnih.gov | Moderate | Sensitivity, Specificity, Multi-analyte detection |
| UPLC-MS/MS | Rapid antibiotic analysis | Lower LOD/LOQ than HPLC-MS/MS nih.govehu.eus | High | Speed, Resolution, Sensitivity |
| On-line SPE-LC-MS/MS | Automated sample prep & analysis | Sub-ng/L range nih.govusgs.gov | High | Automation, Sensitivity, Reduced sample handling |
| Direct Injection LC-MS/MS | High-throughput screening | Low µg/L range researchgate.netuq.edu.au | Very High | Simplicity, Speed, Reduced sample prep |
Elucidation of Less Characterized Transformation Products and Pathways
This compound is recognized as a primary hydrolysis product of amoxicillin (B794), formed through the cleavage of the β-lactam ring mdpi.comulisboa.ptnih.govresearchgate.netresearchgate.netsci-hub.seresearchgate.netunesp.brfkit.hrnih.govresearchgate.netresearchgate.netnih.gov. However, the complete spectrum of amoxicillin's degradation pathways and the subsequent transformation products (TPs) remain incompletely understood, particularly under diverse environmental conditions such as varying pH, temperature, and the presence of microbial communities or mineral surfaces mdpi.comresearchgate.netsci-hub.senih.govresearchgate.net. Future research should prioritize the identification and structural elucidation of these less characterized TPs, including novel phosphorylated products recently identified nih.gov. Understanding the kinetics of formation and degradation for each TP, and assessing their potential persistence, bioactivity, and toxicity (e.g., allergenic properties of this compound ehu.eusfkit.hr), is critical for comprehensive environmental risk assessment.
| Amoxicillin Transformation Product | Primary Formation Pathway | Key Characteristics/Concerns | References |
| This compound | Hydrolysis of β-lactam ring | Primary degradation product, retains allergenic properties ehu.eusfkit.hr | mdpi.comulisboa.ptnih.govresearchgate.netresearchgate.netsci-hub.seresearchgate.netunesp.brfkit.hrnih.govresearchgate.netresearchgate.netnih.gov |
| Amoxicillin penilloic acid | Decarboxylation of this compound | Further degradation product | mdpi.comresearchgate.netresearchgate.netfkit.hrnih.govresearchgate.netresearchgate.net |
| Amoxicillin diketopiperazine | Cyclization of this compound | Stable six-membered ring product, found in environmental samples ulisboa.ptnih.govresearchgate.netresearchgate.netfkit.hrnih.govresearchgate.netmdpi.com | ulisboa.ptnih.govresearchgate.netresearchgate.netfkit.hrnih.govresearchgate.netmdpi.com |
| Phosphorylated products | Biodegradation | Newly identified degradation intermediates nih.gov | nih.gov |
Advanced Computational Modeling for Reaction Mechanisms and Environmental Fate
Computational chemistry plays a vital role in predicting and understanding the complex reaction mechanisms governing the degradation of amoxicillin and the fate of this compound in the environment. Techniques such as Density Functional Theory (DFT) can elucidate reaction pathways and kinetics, while Quantitative Structure-Activity Relationship (QSAR) models can predict environmental persistence, mobility, and potential toxicity researchgate.netsci-hub.seunesp.br. Future research should focus on refining these models to accurately forecast the formation rates of this compound and its subsequent transformation products under various environmental conditions. Developing predictive models for the environmental fate, including degradation rates, half-lives, and partitioning behavior of this compound in different environmental compartments (water, soil, sediment), is essential for risk assessment and management.
| Computational Approach | Application to this compound Research | Potential Outcomes |
| DFT (Density Functional Theory) | Elucidating reaction mechanisms, predicting transition states, calculating reaction energies | Understanding hydrolysis kinetics, predicting stable intermediates |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting physicochemical properties, environmental fate, and biological activity | Estimating persistence, bioaccumulation potential, ecotoxicity |
| Molecular Dynamics | Simulating interactions with environmental matrices (e.g., soil minerals, organic matter) | Understanding adsorption/desorption behavior, fate in complex systems |
Integrated Approaches for Understanding Complex Chemical Interactions in Environmental Systems
A comprehensive understanding of this compound's behavior in the environment requires an integrated approach that combines advanced analytical techniques with environmental context. This involves studying its fate and interactions within complex matrices such as wastewater treatment plant effluents, surface waters, and soils, considering the influence of co-contaminants, dissolved organic matter, and mineralogical components mdpi.comresearchgate.netfkit.hrnih.govresearchgate.netbibliotekanauki.plresearchgate.net. Effect-directed analysis (EDA), which links chemical identification with biological activity, offers a powerful tool for identifying potentially harmful transformation products acs.org. Future research should focus on developing integrated strategies that synergistically employ advanced analytical methods (e.g., LC-MS/MS, high-resolution MS), computational modeling, and ecotoxicological assessments. This multidisciplinary approach is crucial for a holistic evaluation of the risks posed by this compound and its associated degradation products.
| Integrated Approach Component | Role in this compound Research | Example Application |
| Advanced Analytical Techniques | Identification & Quantification of AMX and TPs | LC-MS/MS, HR-MS, NMR |
| Computational Modeling | Prediction of pathways, fate, and properties | DFT for reaction kinetics, QSAR for persistence |
| Ecotoxicological Assays | Assessment of biological activity and risk | Microbial growth inhibition, acute toxicity tests |
| Environmental Matrix Studies | Understanding behavior in real-world conditions | Studying degradation in wastewater, soil, or sediment |
Design of Sustainable Degradation Strategies for Amoxicillin, Minimizing this compound Formation
The development of sustainable and efficient degradation strategies for amoxicillin is paramount to reduce its environmental load and, critically, to minimize the formation of this compound and other potentially hazardous transformation products. Advanced Oxidation Processes (AOPs), such as photo-Fenton, photocatalysis (e.g., using TiO2), and ozonation, have demonstrated significant efficacy in degrading amoxicillin mdpi.comunesp.brcore.ac.ukresearchgate.netcdmf.org.br. Biodegradation using specialized microbial cultures or consortia also presents a promising eco-friendly approach fkit.hrnih.gov. Future research should focus on optimizing these processes to achieve complete mineralization of amoxicillin while simultaneously preventing or rapidly degrading this compound. Hybrid approaches, combining biological treatments with AOPs, may offer synergistic benefits nih.govtandfonline.com. Investigating novel catalysts and microbial strains that specifically target amoxicillin without generating problematic byproducts like this compound is a key area for future development.
| Degradation Strategy | Mechanism | Reported Amoxicillin Degradation Efficiency | Impact on this compound Formation/Degradation | References |
| Photo-Fenton Process | Hydroxyl radical oxidation | Up to 100% removal unesp.brcdmf.org.br | Can lead to this compound formation; optimization needed to minimize TPs sci-hub.seunesp.brcdmf.org.br | mdpi.comunesp.brcore.ac.ukresearchgate.netcdmf.org.br |
| Photocatalysis (e.g., TiO2) | Generation of reactive oxygen species | Variable, dependent on catalyst and conditions mdpi.comresearchgate.net | Can form this compound; research into catalysts that avoid this is ongoing mdpi.comresearchgate.net | mdpi.comcore.ac.ukresearchgate.net |
| Biodegradation | Microbial enzymatic activity | Up to 99.2% degradation reported fkit.hrnih.gov | Specific strains can degrade AMX and potentially its metabolites fkit.hrnih.gov | fkit.hrnih.gov |
| Floating Treatment Wetlands (FTWs) + Intensification | Combined biological and physical processes | Up to 97% AMX reduction with intensification tandfonline.com | Potential for enhanced degradation of AMX and its products | tandfonline.com |
Compound List:
this compound
Amoxicillin
Amoxicillin penilloic acid
Amoxicillin diketopiperazine
Phosphorylated products (of amoxicillin degradation)
Q & A
Q. How should researchers address ethical concerns when using this compound in animal or human studies?
- Methodological Answer : Obtain approval from institutional ethics committees (IACUC or IRB). Adhere to ARRIVE guidelines for animal studies, reporting sample size justifications and humane endpoints. For human trials, ensure informed consent and data anonymization. Disclose adverse events in line with CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
